2,4-Difluoro-5-iodoanisole
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Overview
Description
2,4-Difluoro-5-iodoanisole is a chemical compound with the molecular formula C7H5F2IO . It has a molecular weight of 270.02 .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-5-iodoanisole consists of a benzene ring with two fluorine atoms, one iodine atom, and a methoxy group attached to it .Chemical Reactions Analysis
2,4-Difluoroanisole has been studied as a complexing agent for boron isotopes separation by chemical exchange reaction and distillation . It has shown better properties than anisole in terms of separation coefficient, freezing point, and stability under pyrolysis conditions .Physical And Chemical Properties Analysis
2,4-Difluoro-5-iodoanisole is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Chemical and Biological Properties
Research on haloanilines, including difluoroiodoanisoles, has indicated their significance in various chemical and biological contexts. For example, studies on haloaniline-induced nephrotoxicity have shown how substitutions on the aniline ring can affect biological activity, suggesting the importance of understanding the toxicological profiles of such compounds in drug development and chemical safety assessments Hong, Anestis, Henderson, & Rankin, 2000.
Drug Design and Medicinal Chemistry
The concept of difluoromethyl as a lipophilic hydrogen bond donor has been explored, revealing its potential as a bioisostere for hydroxyl, thiol, or amine groups. This property can be exploited in the design of new drugs, where the difluoromethyl group enhances the lipophilicity and potentially the pharmacokinetic properties of therapeutic agents Zafrani, Yeffet, Sod-Moriah, Berliner, Amir, Marciano, Gershonov, & Saphier, 2017.
Catalytic Applications
The use of palladium and bimetallic palladium-nickel nanoparticles supported on multiwalled carbon nanotubes has demonstrated the facilitation of carbon-carbon bond-forming reactions in water. This research highlights the potential of 2,4-Difluoro-5-iodoanisole derivatives in catalysis, particularly in enhancing the efficiency and environmental friendliness of synthetic processes Ohtaka, Sansano, Nájera, Miguel-García, Berenguer-Murcia, & Cazorla-Amorós, 2015.
Material Science and Organic Electronics
The research also extends to material science, where derivatives of difluoroiodoanisoles could find applications in the development of organic electronic devices. For instance, 4-bromoanisole has been used to control the morphology and crystallization in semiconducting polymer blends, suggesting potential applications of similar compounds in optimizing the performance of organic photovoltaics Liu, Huettner, Rong, Sommer, & Friend, 2012.
Safety and Hazards
The safety information available indicates that 2,4-Difluoro-5-iodoanisole may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,5-difluoro-2-iodo-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCICMJFLQNAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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